Nicardipine-d3 Hydrochloride

Overview

Description

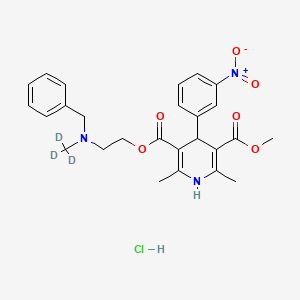

Nicardipine-d3 Hydrochloride is a deuterated form of Nicardipine Hydrochloride, a potent calcium channel blocker. It is primarily used in the treatment of hypertension and chronic stable angina. The deuterium substitution in this compound enhances its metabolic stability, making it a valuable compound for pharmacokinetic studies and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nicardipine-d3 Hydrochloride involves the incorporation of deuterium atoms into the Nicardipine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium.

Industrial Production Methods: Industrial production of this compound follows similar principles as its non-deuterated counterpart. The process involves multiple steps, including the preparation of intermediates, deuterium incorporation, and final purification. High-performance liquid chromatography (HPLC) is commonly used to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Key Reaction Steps:

Structural Features :

- Molecular Formula :

- Deuterium Position : Trideuteriomethyl group () on the benzylaminoethyl side chain .

- Critical Functional Groups : Dihydropyridine ring, nitroaryl group, and ester linkages .

Metabolic Reactions

Nicardipine-d3 undergoes hepatic metabolism similar to non-deuterated nicardipine but exhibits altered pharmacokinetics due to deuterium’s isotope effect .

Metabolic Pathways:

Key Findings :

- Bioavailability : 19–38% for nicardipine; deuterated form shows prolonged half-life in tracer studies .

- Plasma Stability : No adsorption to extracorporeal circuits observed .

Chemical Stability

This compound demonstrates high stability under controlled conditions, critical for its use in analytical standards .

Stability Data:

Degradation Products :

- Photolytic decomposition yields nitroso derivatives .

- Hydrolysis at ester linkages under extreme pH .

Comparative Reactivity

| Parameter | Nicardipine | Nicardipine-d3 |

|---|---|---|

| Metabolic Rate | Faster (C-H bond cleavage) | Slower ( bond) |

| Plasma Protein Binding | >95% | Similar |

| Solubility | Sparingly soluble in water | Comparable |

Scientific Research Applications

Pharmacological Applications

Nicardipine-d3 Hydrochloride serves multiple pharmacological purposes, particularly due to its mechanism of action as a calcium channel blocker. The compound inhibits the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and reduced blood pressure.

Clinical Uses

- Hypertension Management : this compound is effective in managing mild to moderate hypertension. Clinical studies have demonstrated significant reductions in systolic and diastolic blood pressure when compared to placebo groups .

- Angina Treatment : It is also used to treat chronic stable angina and Prinzmetal's variant angina, showing efficacy similar to other calcium channel blockers like nifedipine .

Scientific Research Applications

The unique properties of this compound make it an essential tool in various research fields.

Pharmacokinetic Studies

- Metabolic Stability : The deuterated form enhances the compound's metabolic stability, allowing researchers to study its pharmacokinetics more accurately. This is crucial for understanding drug metabolism and interactions .

- Reference Standard : It is used as a reference standard in analytical chemistry for studying metabolic pathways and degradation products of nicardipine.

Clinical Research

- Formulation Development : this compound is utilized in developing new formulations aimed at improving the efficacy and safety profiles of nicardipine-based treatments .

- Pediatric Applications : The compound has been explored for off-label use in treating hypertension in children, showcasing its versatility across different patient demographics .

Comparative Analysis with Other Compounds

To understand its unique advantages, it is essential to compare this compound with other calcium channel blockers:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Nicardipine | Inhibits calcium influx | Effective for angina; minimal cardiac depression |

| Amlodipine | Inhibits calcium influx | Long half-life; once-daily dosing |

| Nifedipine | Inhibits calcium influx | Rapid onset; may cause reflex tachycardia |

| Verapamil | Inhibits calcium influx & affects conduction | Also used for arrhythmias |

| Nicardipine-d3 | Inhibits calcium influx; enhanced stability | Deuterium substitution improves metabolic studies |

Case Studies and Clinical Trials

Several clinical trials have highlighted the effectiveness of this compound:

- A study involving patients with essential hypertension demonstrated significant reductions in blood pressure with minimal side effects .

- Another trial focused on patients with acute aortic dissection showed that nicardipine hydrochloride effectively controlled blood pressure during critical care situations .

Mechanism of Action

Nicardipine-d3 Hydrochloride exerts its effects by inhibiting the transmembrane influx of calcium ions into cardiac and smooth muscle cells. This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and reduced blood pressure. The molecular targets include voltage-sensitive calcium channels, which are crucial for the contractile processes of the heart and blood vessels .

Comparison with Similar Compounds

Amlodipine: Another calcium channel blocker used for hypertension and angina.

Nifedipine: Similar in function but with different pharmacokinetic properties.

Verapamil: A calcium channel blocker with additional effects on cardiac conduction.

Uniqueness: Nicardipine-d3 Hydrochloride is unique due to its deuterium substitution, which enhances its metabolic stability and makes it a valuable tool for pharmacokinetic studies. This property distinguishes it from other calcium channel blockers, providing a more stable and reliable compound for research and development .

Biological Activity

Nicardipine-d3 hydrochloride is a deuterium-labeled derivative of nicardipine, a calcium channel blocker primarily used for the management of hypertension and chronic stable angina. This article delves into the biological activity, mechanisms of action, pharmacokinetics, and clinical applications of this compound, supported by relevant data tables and case studies.

Overview of this compound

Chemical Structure and Properties

- Molecular Formula : C26H30ClN3O6

- Molecular Weight : 519.01 g/mol

- CAS Number : 1432061-50-1

- Purity : >95% .

Nicardipine-d3 is characterized by its deuterium labeling, which enhances its stability and allows for more precise tracking in pharmacokinetic studies.

Nicardipine functions primarily as a calcium channel blocker , inhibiting the influx of extracellular calcium ions across myocardial and vascular smooth muscle cell membranes. This action leads to:

- Vasodilation : Decreased intracellular calcium levels inhibit the contractile processes in smooth muscle cells, resulting in dilation of coronary and systemic arteries.

- Reduced Blood Pressure : The vasodilatory effect decreases total peripheral resistance and systemic blood pressure, making it effective for treating hypertension.

- Increased Oxygen Delivery : By dilating coronary arteries, nicardipine enhances oxygen delivery to myocardial tissues, beneficial for patients with angina .

Pharmacokinetics

- Absorption : Nicardipine is completely absorbed but undergoes significant first-pass metabolism, resulting in approximately 35% bioavailability following oral administration.

- Half-life : Approximately 8.6 hours.

- Volume of Distribution : 8.3 L/kg.

- Protein Binding : Greater than 95%.

- Metabolism : Extensively metabolized in the liver .

Clinical Applications

This compound is used in various clinical settings:

- Hypertension Management : Effective for both acute and chronic hypertension.

- Angina Treatment : Provides symptomatic relief in chronic stable angina and variant angina (Prinzmetal's angina).

- Pediatric Use : Off-label use has been documented for treating hypertension in pediatric patients .

Case Study 1: Pediatric Hypertension

A retrospective analysis was conducted on children treated with a 2 mg/mL oral formulation of nicardipine hydrochloride from January to December 2020. The study assessed demographic data, prescribed doses, and treatment outcomes. Results indicated effective blood pressure control with minimal adverse effects .

Case Study 2: Efficacy in Adults

In a clinical trial involving adults with chronic stable angina, nicardipine demonstrated significant reductions in both systolic and diastolic blood pressure compared to baseline measurements. Patients reported improved exercise tolerance and reduced anginal episodes .

Data Table

| Parameter | Value |

|---|---|

| Bioavailability | ~35% |

| Half-life | 8.6 hours |

| Volume of Distribution | 8.3 L/kg |

| Protein Binding | >95% |

| Oral LD50 (Rat) | 184 mg/kg |

| Oral LD50 (Mouse) | 322 mg/kg |

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Nicardipine-d3 Hydrochloride in pharmacokinetic studies?

- Methodology : Reverse-phase HPLC with UV detection (e.g., C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) is widely used for plasma sample analysis. For deuterated analogs, ensure chromatographic separation from non-deuterated Nicardipine by optimizing retention times. Validate methods for linearity (1–100 ng/mL), precision (RSD <5%), and recovery (>90%) using spiked plasma samples . Mass spectrometry (LC-MS/MS) is preferred for enhanced specificity in detecting isotopic analogs .

Q. How does this compound modulate calcium channel activity in preclinical models?

- Experimental Design : Use voltage-clamp electrophysiology in isolated vascular smooth muscle cells to assess L-type calcium channel inhibition. Compare IC₅₀ values between Nicardipine-d3 and non-deuterated forms. Include controls for solvent effects (e.g., DMSO ≤0.1%). Validate deuterium incorporation via NMR or high-resolution MS to confirm isotopic purity >98% .

Q. What stability considerations are critical for storing this compound in experimental formulations?

- Protocol : Conduct accelerated stability studies (40°C/75% RH for 6 months) to monitor degradation products. Use HPLC with photodiode array detection to identify impurities (e.g., dehydro-Nicardipine). Store lyophilized powder at -20°C in argon-purged vials to prevent oxidation and hydrolysis. For aqueous solutions, adjust pH to 3.5–4.5 to minimize degradation .

Q. Which in vivo models are suitable for studying the hemodynamic effects of this compound?

- Model Selection : Normotensive Sprague-Dawley rats or spontaneously hypertensive rats (SHR) are standard for dose-response studies (0.1–10 mg/kg IV). Monitor blood pressure via telemetry and compare AUC values between deuterated and non-deuterated forms. Include crossover designs to account for inter-individual variability .

Advanced Research Questions

Q. How does deuterium substitution in this compound influence its metabolic stability and CYP3A4 interactions?

- Approach : Perform microsomal incubation assays (human liver microsomes, 1–100 µM) with NADPH cofactor. Quantify parent drug depletion and metabolite formation (e.g., pyridine ring-oxidized products) via LC-MS/MS. Compare t₁/₂ and Clint (intrinsic clearance) between Nicardipine-d3 and non-deuterated analogs. Use CYP3A4 inhibitors (e.g., ketoconazole) to confirm isoform-specific metabolism .

Q. What strategies resolve contradictory data on the tissue distribution of this compound in CNS versus peripheral vasculature?

- Data Analysis : Employ autoradiography with ³H-labeled Nicardipine-d3 in brain slices and compare to LC-MS/MS quantification in plasma. Adjust for blood-brain barrier permeability using logP values (measured via shake-flask method). Address discrepancies by normalizing tissue concentrations to plasma protein binding (e.g., >95% albumin-bound) .

Q. How can deuterium kinetic isotope effects (KIEs) be experimentally distinguished from formulation artifacts in this compound studies?

- Experimental Design : Compare deuterated and non-deuterated forms in matched formulations (e.g., PEG-400/saline). Use isothermal titration calorimetry (ITC) to rule out excipient-drug interactions. Calculate KIE ratios (kH/kD) for in vitro metabolism and correlate with in vivo PK parameters (e.g., t₁/₂, Cmax) .

Q. What degradation pathways dominate under oxidative stress, and how are they mitigated in this compound formulations?

- Mechanistic Study : Expose solutions to H₂O₂ (0.1–1 mM) and characterize degradation products via LC-QTOF-MS. Identify major pathways: (1) oxidation of dihydropyridine ring to pyridine derivatives, (2) ester hydrolysis. Stabilize formulations with antioxidants (e.g., 0.01% BHT) and chelating agents (e.g., EDTA) .

Q. What synergies exist between this compound and PI3K/Akt/mTOR inhibitors in cancer-related vasodilation studies?

- Combination Therapy : Co-administer with PI3K inhibitors (e.g., LY294002) in tumor xenograft models. Measure tumor perfusion via contrast-enhanced MRI and correlate with drug penetration (HPLC tissue analysis). Use factorial ANOVA to assess interaction effects on blood flow and tumor growth inhibition .

Q. Methodological Best Practices

- For isotope studies : Always include non-deuterated controls to isolate isotopic effects from batch variability.

- In pharmacokinetic modeling : Use non-compartmental analysis (NCA) for initial AUC comparisons, followed by PBPK modeling to predict tissue distribution .

- In impurity profiling : Follow ICH Q3A guidelines, setting thresholds for unidentified impurities at ≤0.10% .

Properties

IUPAC Name |

5-O-[2-[benzyl(trideuteriomethyl)amino]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O6.ClH/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19;/h5-12,15,24,27H,13-14,16H2,1-4H3;1H/i3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKVCUNQWYTVTO-FJCVKDQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.